![molecular formula C13H12N4O3 B2980368 6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1903562-64-0](/img/structure/B2980368.png)
6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one
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Description
6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique structure and its ability to interact with biological systems in a variety of ways. In
Scientific Research Applications
Synthesis and Structural Studies
One area of research involves the exploration of synthetic routes to create functionalized heterocyclic compounds. For example, studies have demonstrated methods for the ring expansion of azetidines to produce pyrrolidines, which are crucial intermediates for further chemical transformations (Durrat et al., 2008). Additionally, research on pyridazine derivatives, such as the one , often focuses on their synthesis and the subsequent application in creating fused azines, showcasing the versatility of these compounds in organic synthesis (Ibrahim & Behbehani, 2014).
Biological Activity Screening
Another significant aspect of research on compounds like "6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one" involves evaluating their biological activities. For instance, some studies have focused on molecular docking and in vitro screening to assess the antimicrobial and antioxidant properties of newly synthesized pyridine derivatives, indicating potential therapeutic applications (Flefel et al., 2018).
Chemical Properties and Reactivity
Research also delves into the chemical properties and reactivity of such compounds, providing insights into their potential applications in medicinal chemistry and drug design. For example, studies on the reactivity of six-membered rings, including pyridazine derivatives, contribute to a deeper understanding of their chemical behavior and how it can be exploited for creating novel pharmacologically active agents (Katritzky et al., 2010).
properties
IUPAC Name |
3-(3-pyridin-3-yloxyazetidine-1-carbonyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-12-4-3-11(15-16-12)13(19)17-7-10(8-17)20-9-2-1-5-14-6-9/h1-6,10H,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXHZPHNYNAMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NNC(=O)C=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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